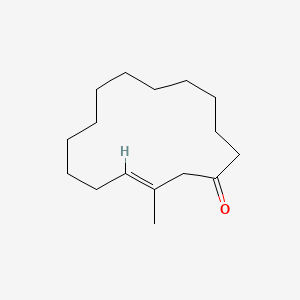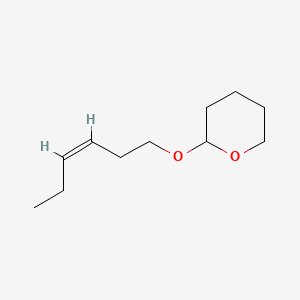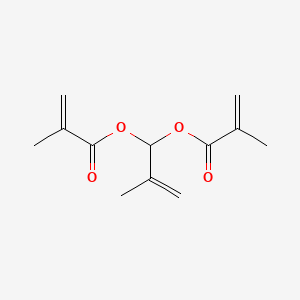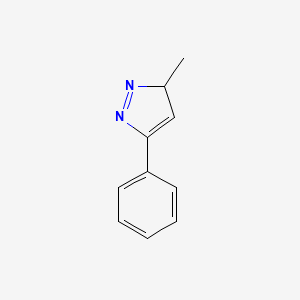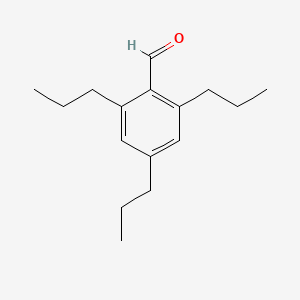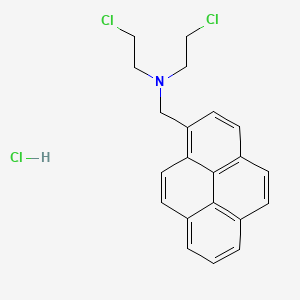
2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride is a synthetic organic compound that features a pyrene moiety, which is known for its aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride typically involves the reaction of pyrene with appropriate chlorinated reagents under controlled conditions. The process may include:
Step 1: Chlorination of pyrene to introduce the chloroethyl group.
Step 2: Reaction with ethanamine to form the desired compound.
Reaction Conditions: These reactions are usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science, particularly in the development of new polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, the pyrene moiety might intercalate with DNA, affecting its function. The chloroethyl groups could participate in alkylation reactions, modifying biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-chloroethyl)-N-(phenylmethyl)ethanamine;hydrochloride
- 2-chloro-N-(2-chloroethyl)-N-(naphthylmethyl)ethanamine;hydrochloride
Uniqueness
The presence of the pyrene moiety distinguishes 2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride from other similar compounds. Pyrene’s aromatic properties and potential for π-π interactions make it unique and valuable for specific applications.
Propiedades
Número CAS |
3765-68-2 |
|---|---|
Fórmula molecular |
C21H20Cl3N |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-(pyren-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C21H19Cl2N.ClH/c22-10-12-24(13-11-23)14-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)21(17)20(15)16;/h1-9H,10-14H2;1H |
Clave InChI |
SRUWUHRCPOMPJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


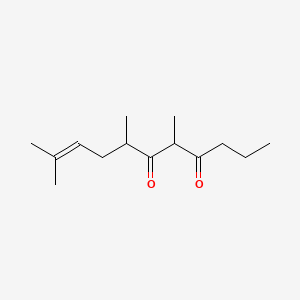
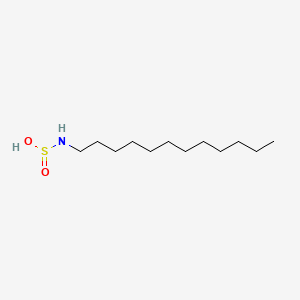
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
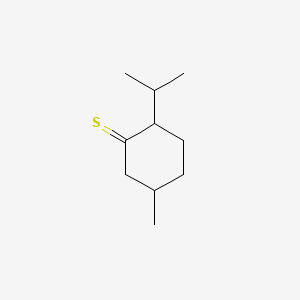
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)
